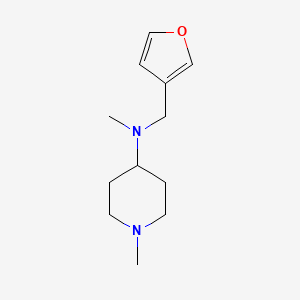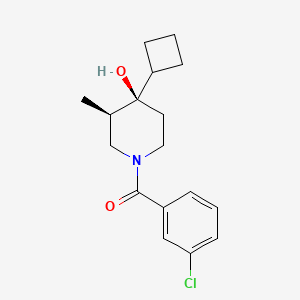![molecular formula C13H15N3O2S B5616927 N-methyl-N-[(5-nitro-2-thienyl)methyl]-2-(2-pyridinyl)ethanamine](/img/structure/B5616927.png)
N-methyl-N-[(5-nitro-2-thienyl)methyl]-2-(2-pyridinyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-[(5-nitro-2-thienyl)methyl]-2-(2-pyridinyl)ethanamine, commonly known as MNTX, is a synthetic compound that has been developed for the treatment of pain. MNTX belongs to a class of drugs known as mu-opioid receptor antagonists, which work by blocking the effects of opioids in the body.
Mecanismo De Acción
MNTX works by blocking the effects of opioids in the body. It binds to the mu-opioid receptors in the brain and prevents opioids from activating these receptors. This results in a reduction in the analgesic effects of opioids, while still allowing for pain relief through other mechanisms.
Biochemical and Physiological Effects:
MNTX has been shown to have minimal effects on the cardiovascular and respiratory systems, making it a safer alternative to traditional opioids. It has also been shown to have minimal effects on gastrointestinal motility, which can reduce the incidence of constipation. MNTX has a relatively short half-life, which allows for rapid onset and offset of its effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MNTX has several advantages for use in lab experiments. It has a well-defined mechanism of action and has been extensively studied for its effects on pain. It can be easily administered and has a relatively short half-life, allowing for rapid onset and offset of its effects. However, MNTX has limitations in that it is a synthetic compound and may not accurately reflect the effects of endogenous opioids in the body.
Direcciones Futuras
There are several future directions for research on MNTX. One area of interest is the potential use of MNTX in the treatment of opioid addiction and withdrawal. MNTX has been shown to reduce the reinforcing effects of opioids, which may make it a useful tool in the treatment of addiction. Another area of interest is the development of more potent and selective mu-opioid receptor antagonists, which may have fewer side effects than MNTX. Finally, there is interest in the development of alternative pain management strategies that do not rely on opioids, which may reduce the incidence of opioid-related side effects and addiction.
Conclusion:
In conclusion, MNTX is a synthetic compound that has been developed for the treatment of pain. It works by blocking the effects of opioids in the body and has been extensively studied for its potential use in the treatment of various types of pain. MNTX has several advantages for use in lab experiments, but also has limitations in that it is a synthetic compound and may not accurately reflect the effects of endogenous opioids in the body. There are several future directions for research on MNTX, including its potential use in the treatment of opioid addiction and withdrawal, the development of more potent and selective mu-opioid receptor antagonists, and the development of alternative pain management strategies.
Métodos De Síntesis
The synthesis of MNTX involves several steps, including the reaction of 2-(2-pyridinyl)ethanol with thionyl chloride to form 2-(2-pyridinyl)ethyl chloride. The resulting compound is then reacted with 5-nitro-2-thiophenemethanol in the presence of sodium hydride to form the intermediate product, 5-nitro-2-[(2-pyridinyl)methyl]thiophene. The final step involves the reaction of the intermediate product with N-methyl-2-(aminomethyl)pyridine in the presence of palladium on carbon to form MNTX.
Aplicaciones Científicas De Investigación
MNTX has been extensively studied for its potential use in the treatment of pain. It has been shown to be effective in reducing opioid-induced side effects such as constipation, nausea, and vomiting. MNTX has also been studied for its potential use in the treatment of neuropathic pain, cancer pain, and postoperative pain.
Propiedades
IUPAC Name |
N-methyl-N-[(5-nitrothiophen-2-yl)methyl]-2-pyridin-2-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-15(9-7-11-4-2-3-8-14-11)10-12-5-6-13(19-12)16(17)18/h2-6,8H,7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXIYENHRZOIPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)CC2=CC=C(S2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[(5-nitrothiophen-2-yl)methyl]-2-pyridin-2-ylethanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5616861.png)
![N-(2-furylmethyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B5616868.png)

![2-methyl-6-[5-(tetrahydrofuran-3-yl)-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-1-yl]-1,3-benzothiazole](/img/structure/B5616888.png)
![(1S*,5R*)-6-(2-methoxyethyl)-3-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5616915.png)



![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B5616936.png)
![2-{2-[3-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-2-oxoethyl}-2-azaspiro[4.4]nonan-3-one](/img/structure/B5616944.png)

![3-oxo-N-phenyl-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5616953.png)
